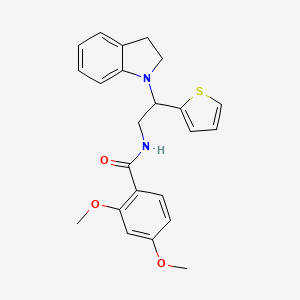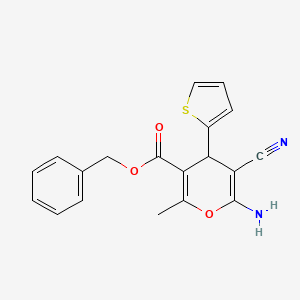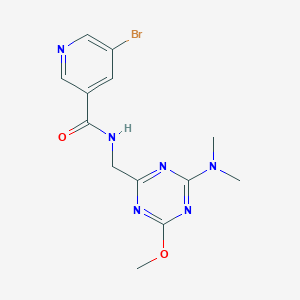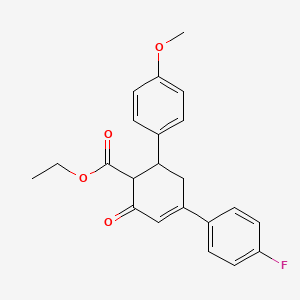
4-(3-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the methoxyphenyl group suggests that this compound may have properties similar to other methoxyphenyl-containing compounds, which often exhibit biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a methoxyphenyl group, which consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with a methoxy group (-O-CH3) attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the methoxy group could impact its solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- Huber and Kane (1990) explored the synthesis of related compounds, including the alkylation process to yield triazole derivatives, using 2D NMR techniques for structural substantiation (Huber & Kane, 1990).
Antimicrobial Activities :
- Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities. Some compounds were found to possess good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Photophysical and Photochemical Properties :
- Demirbaş et al. (2016) synthesized novel phthalocyanines bearing triazole groups and investigated their photochemical and photophysical properties, considering their potential as photosensitizers in photodynamic cancer therapy (Demirbaş et al., 2016).
Crystal Structures and DFT Studies :
- Abosadiya et al. (2018) conducted a study focusing on the synthesis, characterization, and crystal structures of new triazole derivatives. The experimental results were confirmed by density functional theory (DFT) (Abosadiya et al., 2018).
EGFR Inhibitor Analysis :
- Karayel (2021) studied the anti-cancer properties of benzimidazole derivatives bearing a triazole component, revealing insights into the mechanism of action as EGFR inhibitors (Karayel, 2021).
Molecular and Crystal Structures :
- Askerov et al. (2019) synthesized and analyzed the molecular and crystal structures of a triazole compound and its complex with cadmium chloride (Askerov et al., 2019).
Corrosion Inhibition :
- Bentiss et al. (2009) investigated the corrosion inhibition performance of a triazole derivative on mild steel in hydrochloric acid medium, showcasing its high efficiency (Bentiss et al., 2009).
Antioxidant and Urease Inhibition :
- Khan et al. (2010) synthesized new triazole and thiadiazole derivatives and screened them for antioxidant and urease inhibition activities. Certain compounds exhibited potent activities (Khan et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-2,5-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-12-13(2)11(15)14(8)9-5-4-6-10(7-9)16-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJZLJFJPSCCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


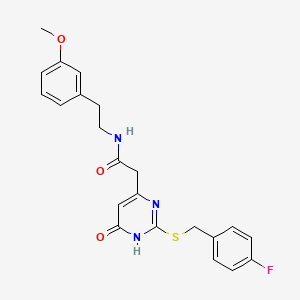

![rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis](/img/structure/B2407030.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2407032.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407035.png)
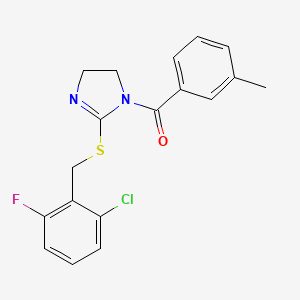
![3-allyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407040.png)
